molecular formula C24H18ClN3O5S2 B10893958 [3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate

[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate

Cat. No.: B10893958
M. Wt: 528.0 g/mol
InChI Key: ZOODMRAFZLGLTN-HMAPJEAMSA-N
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Description

3-({2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a benzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multiple steps:

    Formation of the Thiazole Ring: This step involves the reaction of a chlorophenyl isothiocyanate with an appropriate amine to form the thiazole ring.

    Introduction of the Imino Group: The imino group is introduced through a condensation reaction with an aldehyde or ketone.

    Formation of the Benzenesulfonate Moiety: This step involves the sulfonation of a benzene ring, followed by acetylation to introduce the acetylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the chlorophenyl group.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

3-({2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **3-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE
  • **3-({2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

Uniqueness

The uniqueness of 3-({2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the chlorophenyl group may enhance its reactivity or biological activity compared to the bromophenyl or methylphenyl analogs.

Properties

Molecular Formula

C24H18ClN3O5S2

Molecular Weight

528.0 g/mol

IUPAC Name

[3-[(Z)-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C24H18ClN3O5S2/c1-15(29)26-18-9-11-21(12-10-18)35(31,32)33-20-4-2-3-16(13-20)14-22-23(30)28-24(34-22)27-19-7-5-17(25)6-8-19/h2-14H,1H3,(H,26,29)(H,27,28,30)/b22-14-

InChI Key

ZOODMRAFZLGLTN-HMAPJEAMSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3

Origin of Product

United States

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